3',6'-Dichloro-2'-fluorophenacyl bromide
Description
3',6'-Dichloro-2'-fluorophenacyl bromide is a halogenated acetophenone derivative characterized by a bromine atom at the α-carbon of the ketone group, with chlorine substituents at the 3' and 6' positions and a fluorine atom at the 2' position on the aromatic ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions, owing to the electron-withdrawing effects of the halogens, which activate the carbonyl group .
Properties
IUPAC Name |
2-bromo-1-(3,6-dichloro-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-6(13)7-4(10)1-2-5(11)8(7)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLACFCFROVJPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)CBr)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Substituted Benzaldehyde with Bromoacetic Acid Derivatives
An alternative synthesis involves the condensation of a suitably substituted benzaldehyde (3,6-dichloro-2-fluorobenzaldehyde) with bromoacetic acid or its derivatives.
- Reaction: The aldehyde reacts with bromoacetic acid (or bromoacetyl bromide) under acidic or basic catalysis to form the phenacyl bromide.
- Conditions: Can be facilitated by catalysts or under reflux in solvents such as acetone or toluene.
- Advantages: This route allows for direct installation of the bromomethyl ketone moiety without the need for bromination post-ketone formation.
- Yield and Purity: Dependent on reaction conditions; optimization can lead to high purity and good yields.
This method is consistent with the synthesis of related phenacyl bromides and is noted for its versatility.
Related Synthetic Procedures and Analogous Compounds
While direct literature on 3',6'-Dichloro-2'-fluorophenacyl bromide is limited, analogous phenacyl bromides with similar halogen substitution patterns have been synthesized and provide insights into reaction conditions and yields.
Detailed Experimental Procedure Example (Adapted)
Synthesis of this compound via Bromoacetic Acid Derivative
- Materials:
- 3,6-Dichloro-2-fluorobenzaldehyde
- Bromoacetic acid or bromoacetyl bromide
- Solvent: Acetone or toluene
- Catalyst: Potassium carbonate or p-toluenesulfonic acid
- Procedure:
- Dissolve 3,6-dichloro-2-fluorobenzaldehyde in acetone.
- Add potassium carbonate to the solution to maintain basic conditions.
- Slowly add bromoacetic acid or bromoacetyl bromide while stirring.
- Reflux the mixture at 20–130°C depending on solvent and catalyst used.
- Monitor reaction progress via TLC or GC.
- Upon completion, quench the reaction and extract the product with dichloromethane.
- Wash organic layer with saturated sodium chloride solution.
- Dry over magnesium sulfate and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.
- Expected Yield: Approximately 75–90% depending on conditions.
Analysis and Notes on Preparation
- Halogen Effects: The presence of chlorine and fluorine atoms on the aromatic ring influences the electron density and steric environment, affecting the reactivity of the α-position and the bromination step.
- Selectivity: Careful control of reaction temperature and stoichiometry is critical to avoid polybromination or halogen exchange side reactions.
- Green Chemistry Approaches: Use of polyethylene glycol (PEG-400) as a solvent and microwave irradiation has been demonstrated for related phenacyl bromides, offering faster reactions and recyclable media.
- Purification: Phenacyl bromides are typically purified by recrystallization from ethanol or diethyl ether or by chromatographic methods to achieve high purity for research applications.
Summary Table of Preparation Methods
| Method | Starting Material | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| α-Bromination of substituted acetophenone | 3,6-Dichloro-2-fluoroacetophenone | Bromine/NBS, inert solvent, low temp | High | Classical method, regioselective |
| Condensation with bromoacetic acid derivatives | 3,6-Dichloro-2-fluorobenzaldehyde | K2CO3 or acid catalyst, acetone/toluene, reflux | 75–90 | Versatile, direct installation |
| PEG-400 catalyzed microwave method | Phenacyl bromide precursors | PEG-400/water, microwave, 90°C, minutes | 88–90 | Green, fast, recyclable solvent |
Chemical Reactions Analysis
Types of Reactions
3’,6’-Dichloro-2’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted phenacyl derivatives depending on the nucleophile used.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or hydrocarbons.
Scientific Research Applications
3’,6’-Dichloro-2’-fluorophenacyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,6’-Dichloro-2’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom on the ethanone group is highly reactive, making the compound suitable for nucleophilic substitution reactions. The presence of chlorine and fluorine atoms on the phenyl ring can influence the compound’s electronic properties and reactivity, affecting its interaction with molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen Substitution Patterns and Reactivity
The reactivity of 3',6'-Dichloro-2'-fluorophenacyl bromide is influenced by its substitution pattern:
- Electron-Withdrawing Effects : The chlorine (3',6') and fluorine (2') substituents enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks. This is comparable to 2',6'-Dibromo-3'-fluorophenacyl bromide (CAS 1804933-70-7), where additional bromine atoms further increase reactivity but may reduce stability .
- Leaving Group Ability : Bromine is a superior leaving group compared to chlorine. For example, 3',6'-Dichloro-2'-fluorophenacyl chloride (CAS 1803807-71-7) exhibits slower substitution kinetics due to the weaker leaving group ability of chloride .
Table 1: Reactivity Comparison of Halogenated Phenacyl Derivatives
| Compound Name | CAS Number | Molecular Formula | Halogen Substituents | Key Reactivity Feature |
|---|---|---|---|---|
| This compound | Not specified | C₈H₄BrCl₂FO | 2'-F, 3',6'-Cl, α-Br | High reactivity in SN2 reactions |
| 2',6'-Dibromo-3'-fluorophenacyl bromide | 1804933-70-7 | C₈H₄Br₂FClO | 3'-F, 2',6'-Br, α-Br | Enhanced electrophilicity, less stable |
| 3',6'-Dichloro-2'-fluorophenacyl chloride | 1803807-71-7 | C₈H₄Cl₃FO | 2'-F, 3',6'-Cl, α-Cl | Slower substitution due to Cl |
| 2',5'-Dichloro-3'-(difluoromethoxy)phenacyl bromide | 1804516-84-4 | C₉H₅BrCl₂F₂O₂ | 3'-OCHF₂, 2',5'-Cl, α-Br | Difluoromethoxy group increases lipophilicity |
Physicochemical Properties
- Molecular Weight and Solubility : The molecular weight of this compound (~293.16 g/mol, estimated) is lower than 2',5'-Dichloro-3'-(difluoromethoxy)phenacyl bromide (333.94 g/mol), which may improve solubility in organic solvents .
- Stability: Chlorine and fluorine substituents confer stability against hydrolysis compared to nitro analogs like 3',6'-Dichloro-2'-nitroacetophenone (CAS 1803726-81-9), where the nitro group increases reactivity but reduces shelf life .
Biological Activity
3',6'-Dichloro-2'-fluorophenacyl bromide (DCFPB) is a synthetic compound with significant biological activity, particularly in biochemical assays and research applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from various studies.
Chemical Overview
- Molecular Formula : C₈H₄BrCl₂FO
- Molecular Weight : 285.93 g/mol
- IUPAC Name : 2-bromo-1-(3,6-dichloro-2-fluorophenyl)ethanone
DCFPB is primarily synthesized through the bromination of 3',6'-dichloro-2'-fluoroacetophenone, utilizing controlled conditions to ensure high yield and purity. The compound's structure includes both chlorine and fluorine substituents that influence its reactivity and biological interactions.
DCFPB's biological activity is attributed to its reactivity towards nucleophiles and electrophiles. The bromine atom on the ethanone group is particularly reactive, facilitating nucleophilic substitution reactions. The presence of halogens alters the electronic properties of the compound, enhancing its interaction with various molecular targets within biological systems.
Applications in Biological Research
DCFPB has been utilized in several key areas of research:
- Biochemical Assays : It serves as a reagent for studying enzyme activity and protein interactions. Its ability to modify proteins through nucleophilic substitution makes it valuable in probing enzyme mechanisms.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of DCFPB exhibit antimicrobial properties, with certain compounds demonstrating significant activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. These derivatives show minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial potential of DCFPB derivatives, researchers found that several compounds displayed strong antibacterial activity. The most active derivative showed an MIC comparable to standard antibiotics, suggesting potential for development as new therapeutic agents .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| DCFPB Derivative 1 | 0.22 | Strong |
| DCFPB Derivative 2 | 0.25 | Strong |
| Ciprofloxacin | 0.5 | Moderate |
Study 2: Enzyme Inhibition
Another investigation focused on DCFPB's role as an enzyme inhibitor. The compound was found to inhibit specific enzymes involved in metabolic pathways, demonstrating IC₅₀ values ranging from 12.27 to 31.64 μM for different targets. This suggests that DCFPB could be a useful tool in studying metabolic regulation .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 3',6'-Dichloro-2'-fluorophenacyl bromide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves halogenation of fluorinated acetophenone precursors. For example, bromination of 3-chloro-6-fluoroacetophenone using bromine (Br₂) in dichloromethane (DCM) at 0–10°C, with acetic acid as a catalyst, can yield the target compound . Control of temperature and stoichiometry is critical to avoid over-bromination. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) improves purity (>95% by HPLC) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for halogenated phenyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 285.92 for C₈H₄BrCl₂FO) .
- XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation, though this requires high-purity crystals .
Q. What safety precautions are essential when handling this compound?
- Hazards : The compound is a lachrymator (tear-inducing) and reacts exothermically with nucleophiles. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis .
Advanced Research Questions
Q. How do the electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing fluorine at the 2'-position activates the adjacent bromide for SN₂ displacement, while chlorine at 3' and 6' positions sterically hinder ortho/para substitution. Kinetic studies (e.g., using amines in THF) show pseudo-first-order rate constants () ~10⁻³ s⁻¹ at 25°C, with Hammett plots confirming electronic dominance over steric effects .
Q. What computational models predict the regioselectivity of cross-coupling reactions involving this compound?
- DFT Approaches : Density Functional Theory (B3LYP/6-31G*) calculations reveal that the LUMO (-3.2 eV) localizes on the bromine-bearing carbon, favoring Suzuki-Miyaura couplings with arylboronic acids at this position . Compare with experimental F NMR shifts (δ -110 to -115 ppm) to validate electronic environments .
Q. How can researchers resolve contradictions in reported biological activity data for halogenated phenacyl bromides?
- Case Study : While some studies report antimicrobial activity (MIC ~50 μM against S. aureus), others note cytotoxicity (IC₅₀ ~20 μM in HeLa cells). Methodological adjustments:
- Use standardized assays (e.g., broth microdilution for MICs) .
- Control for hydrolytic degradation by monitoring stability in PBS (t₁/₂ ~4 hr at 37°C) .
Q. What strategies optimize the compound’s use as a photoaffinity labeling agent?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
